molecular formula C15H22N3O2P B12900257 N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide CAS No. 512841-99-5

N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide

Cat. No.: B12900257
CAS No.: 512841-99-5
M. Wt: 307.33 g/mol
InChI Key: YALHASWSWLZFPY-UHFFFAOYSA-N
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Description

N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide is a chemical compound that features a benzamide group bonded to a phosphoryl group, which is further substituted with two pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide typically involves the reaction of benzoyl chloride with di(pyrrolidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of phosphoryl derivatives with higher oxidation states.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with different functional groups replacing the pyrrolidine rings.

Scientific Research Applications

N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphoryl group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. The pyrrolidine rings contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Di(pyrrolidin-1-yl)phosphoryl)acetamide
  • N-(Di(pyrrolidin-1-yl)phosphoryl)propionamide
  • N-(Di(pyrrolidin-1-yl)phosphoryl)butyramide

Uniqueness

N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties compared to its acetamide, propionamide, and butyramide counterparts. The benzamide group enhances the compound’s ability to interact with aromatic systems and provides additional sites for functionalization, making it a versatile molecule for various applications.

Properties

CAS No.

512841-99-5

Molecular Formula

C15H22N3O2P

Molecular Weight

307.33 g/mol

IUPAC Name

N-dipyrrolidin-1-ylphosphorylbenzamide

InChI

InChI=1S/C15H22N3O2P/c19-15(14-8-2-1-3-9-14)16-21(20,17-10-4-5-11-17)18-12-6-7-13-18/h1-3,8-9H,4-7,10-13H2,(H,16,19,20)

InChI Key

YALHASWSWLZFPY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)P(=O)(NC(=O)C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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